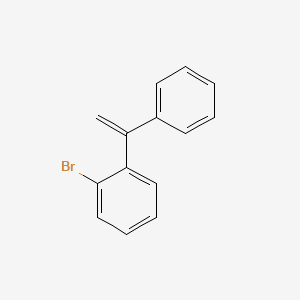
1-Bromo-2-(1-phenylvinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(1-phenylvinyl)benzene is an organic compound with the molecular formula C14H11Br It is a derivative of benzene, where a bromine atom and a phenylvinyl group are substituted at the 1 and 2 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(1-phenylvinyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(1-phenylvinyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This electrophilic aromatic substitution reaction introduces the bromine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-(1-phenylvinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The phenylvinyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form 1-phenylvinylbenzene.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: The major product is 1-phenylvinylbenzene.
Aplicaciones Científicas De Investigación
1-Bromo-2-(1-phenylvinyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(1-phenylvinyl)benzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of intermediates that can undergo further chemical transformations. The phenylvinyl group provides additional sites for reactivity, allowing for diverse chemical modifications.
Comparación Con Compuestos Similares
Bromobenzene: A simpler compound with only a bromine atom substituted on the benzene ring.
1-Bromo-2-phenylethane: Similar structure but with an ethyl group instead of a vinyl group.
1-Bromo-2-(2-phenylethenyl)benzene: A positional isomer with the phenylvinyl group at a different position.
Uniqueness: 1-Bromo-2-(1-phenylvinyl)benzene is unique due to the presence of both a bromine atom and a phenylvinyl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable compound for synthetic and research applications.
Propiedades
Número CAS |
24892-82-8 |
|---|---|
Fórmula molecular |
C14H11Br |
Peso molecular |
259.14 g/mol |
Nombre IUPAC |
1-bromo-2-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11Br/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-10H,1H2 |
Clave InChI |
WLUVEDDIAAOWKU-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-{[8-(benzyloxy)quinolin-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14152570.png)
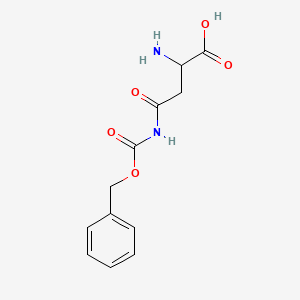
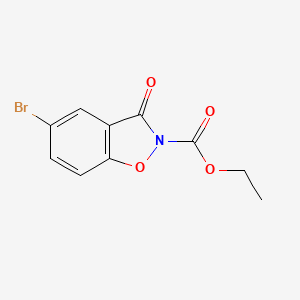
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14152606.png)
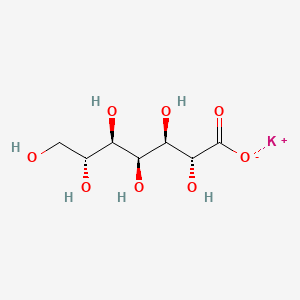
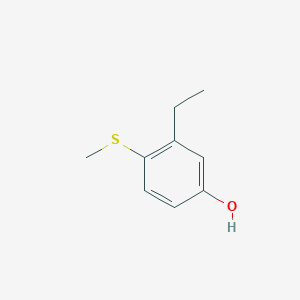
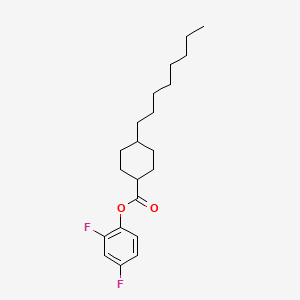
![ethyl 2-{2-[hydroxy(phenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate](/img/structure/B14152617.png)
![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B14152620.png)
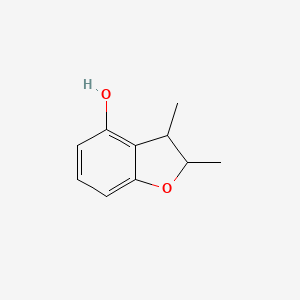
![3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14152629.png)
![8-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14152639.png)


